methyl 4-ethyl-6-fluoro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-ethyl-6-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-7-4-8(13)5-10-9(7)6-11(14-10)12(15)16-2/h4-6,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZKFYRJUVSNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C(NC2=CC(=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-6-fluoro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-6-fluoroindole and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-ethyl-6-fluoroindole is reacted with methyl chloroformate in the presence of a base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-6-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-ethyl-6-fluoro-1H-indole-2-carboxylic acid.
Reduction: 4-ethyl-6-fluoro-1H-indole-2-methanol.
Substitution: 3-bromo-4-ethyl-6-fluoro-1H-indole-2-carboxylate.
Scientific Research Applications
Methyl 4-ethyl-6-fluoro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the indole scaffold significantly alters electronic distribution and steric interactions:
Ester Group Variations
Physicochemical Properties
Key physical properties of analogous compounds are summarized below:
- Melting Points : The presence of rigid substituents (e.g., fused rings in Compound 26) or polar groups (e.g., amides in Compound 3) correlates with higher melting points compared to simpler esters.
- Synthetic Yields : Reactions involving sodium ethoxide and DMSO/DMF (e.g., Compound 3 synthesis) show moderate yields (37.5%), while cyclization reactions (e.g., Compound 26) achieve higher yields (79%).
Biological Activity
Methyl 4-ethyl-6-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. The presence of a fluorine atom at the 6-position of the indole ring and an ethyl ester functional group at the carboxylic acid position enhances its pharmacological potential. This article reviews the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.
Structural Features and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 219.24 g/mol. The synthesis typically involves several steps, including the introduction of the ethyl group and fluorine substitution, which can significantly influence its biological profile.
Table 1: Structural Comparison of Indole Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Fluorine at position 6 | Enhanced biological activity due to fluorine substitution |
| Ethyl 6-fluoro-1H-indole-4-carboxylate | Fluorine at position 6 | Potentially different biological activity |
| Methyl 5-fluoro-1H-indole-2-carboxylate | Fluorine at position 5 | Alters lipophilicity and biological profile |
| Ethyl 6-bromo-1H-indole-2-carboxylate | Bromine substitution instead of fluorine | Different reactivity patterns |
Anticancer Properties
Indole derivatives, including this compound, have shown promising anticancer activities. Studies indicate that similar compounds can inhibit various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers. For instance, indole-based ligands have demonstrated IC50 values in the low micromolar range against these cell lines, indicating significant cytotoxic effects .
Antiviral Activity
Recent research has highlighted the potential of indole derivatives as inhibitors of HIV integrase. Compounds structurally similar to this compound have been shown to effectively inhibit strand transfer in HIV replication with IC50 values ranging from 0.13 to 6.85 μM . The mechanism involves chelation with Mg²⁺ ions within the active site of integrase, enhancing binding affinity and inhibitory capacity.
Antimicrobial Effects
Indole compounds have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These findings align with broader trends observed in other indole derivatives that possess significant antimicrobial activity.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of this compound against MCF-7 cells using an MTT assay. The results demonstrated a dose-dependent cytotoxic effect, with an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin . Further investigations into apoptosis induction revealed activation of caspase pathways, indicating a potential mechanism for its anticancer effects.
Case Study 2: Antiviral Mechanism Investigation
In another study focused on antiviral activity, researchers synthesized several derivatives based on this compound to enhance integrase inhibition. The most effective derivative exhibited an IC50 value of 0.13 μM against HIV integrase, showcasing the importance of structural modifications in improving biological activity .
Q & A
Q. Yield Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during fluorination.
- Catalyst screening : Testing palladium or nickel catalysts for cyclization efficiency .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ ~10-12 ppm) and quaternary carbons.
- ²D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region.
- Mass Spectrometry (EI/ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How to design experiments to resolve contradictory data in the synthesis pathway?
Methodological Answer:
Contradictions (e.g., unexpected byproducts or low yields) require systematic troubleshooting:
- Intermediate isolation : Use column chromatography to isolate intermediates and identify side products via LC-MS.
- Kinetic studies : Monitor reaction progress at varying timepoints to detect premature quenching or intermediate degradation.
- Isotopic labeling : Introduce deuterated reagents to trace reaction pathways (e.g., identifying H/D exchange in fluorination steps).
- Computational modeling : DFT calculations predict regioselectivity in alkylation/fluorination steps .
Advanced: What strategies are used to enhance the compound’s bioavailability for pharmacological studies?
Methodological Answer:
- Prodrug modification : Convert the methyl ester to a more hydrolytically stable group (e.g., ethyl ester) to improve metabolic stability.
- Salt formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility.
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates.
- Lipid-based formulations : Encapsulate in liposomes or micelles for targeted delivery .
Basic: What are the critical safety protocols when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.
- Waste disposal : Segregate halogenated waste in designated containers for incineration.
- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb with vermiculite .
Advanced: How to assess the compound’s reactivity under different conditions?
Methodological Answer:
- Stability testing :
- Thermal stability : TGA/DSC analysis up to 300°C to determine decomposition points.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- Reactivity screening : Test compatibility with common reagents (e.g., oxidants, reducing agents) in inert atmospheres.
- Hydrolysis studies : Incubate in buffered solutions (pH 1-13) to evaluate ester group stability .
Advanced: How to interpret unexpected byproducts in the synthesis?
Methodological Answer:
- LC-MS/MS analysis : Compare fragmentation patterns with databases (e.g., PubChem) to identify isomers or dimerization products.
- X-ray crystallography : Resolve ambiguous structures (e.g., regiochemistry of alkyl/fluoro groups) using single-crystal data.
- Mechanistic studies : Probe reaction pathways with radical traps (e.g., TEMPO) to detect free-radical intermediates .
Advanced: What in vitro assays are suitable for testing its biological activity?
Methodological Answer:
- Antimicrobial assays :
- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme inhibition :
- Fluorescence-based assays : Screen for indole-targeting enzymes (e.g., tryptophanase) using fluorogenic substrates.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
